Sarin
Overview
Description
Preparation Methods
The synthesis of isopropyl methylphosphonofluoridate typically involves the reaction of methylphosphonyl difluoride with isopropyl alcohol. This process produces a racemic mixture of sarin enantiomers along with hydrofluoric acid as a byproduct . The reaction conditions require careful control to ensure the safety and purity of the final product. Industrial production methods are similar but are conducted on a larger scale with additional safety measures to handle the toxic nature of the compound .
Chemical Reactions Analysis
Isopropyl methylphosphonofluoridate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to produce isopropyl methylphosphonic acid and hydrofluoric acid.
Oxidation: It can be oxidized to form various phosphonic acid derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles. The major products formed from these reactions are isopropyl methylphosphonic acid and other phosphonic acid derivatives .
Scientific Research Applications
Isopropyl methylphosphonofluoridate has several scientific research applications:
Mechanism of Action
Isopropyl methylphosphonofluoridate exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of the neurotransmitter acetylcholine at neuromuscular junctions, causing continuous stimulation of muscles, glands, and central nervous system structures . The molecular targets include acetylcholinesterase and other cholinergic receptors, and the pathways involved are those related to cholinergic neurotransmission .
Comparison with Similar Compounds
Isopropyl methylphosphonofluoridate is similar to other organophosphorus nerve agents such as:
Soman (pinacolyl methylphosphonofluoridate): Both compounds inhibit acetylcholinesterase but differ in their alkoxy substituents and toxicity levels.
Tabun (ethyl N,N-dimethylphosphoramidocyanidate): Similar in its mechanism of action but has a different chemical structure and synthesis route.
VX (O-ethyl S-diisopropylaminoethyl methylphosphonothioate): A more persistent nerve agent with a different chemical structure and higher toxicity.
The uniqueness of isopropyl methylphosphonofluoridate lies in its rapid action and high volatility compared to other nerve agents .
Properties
IUPAC Name |
2-[fluoro(methyl)phosphoryl]oxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FO2P/c1-4(2)7-8(3,5)6/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAHQFWOVKZOOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FO2P | |
Record name | SARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5170 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042371 | |
Record name | Sarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sarin appears as a colorless, odorless liquid. Almost no odor in pure state. Used as a quick-acting military chemical nerve agent. Chemical warfare agent., "G-type agents are clear, colorless, and tasteless liquids that are miscible in water and most organic solvents. GB is odorless and is the most volatile nerve agent; however, it evaporates at about the same rate as water." [ATSDR Medical Management] | |
Record name | SARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5170 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sarin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1452 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
297 °F at 760 mmHg (EPA, 1998), 147 °C at 760 mm Hg; 56 °C at 16 mm Hg | |
Record name | SARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5170 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
Non-flammable (EPA, 1998) | |
Record name | SARIN | |
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URL | https://cameochemicals.noaa.gov/chemical/5170 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Miscible with water /1X10+6 mg/L at 25 °C / | |
Record name | SARIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0887 g/mL at 25 °C | |
Record name | SARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5170 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |
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Vapor Density |
4.86 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.86 (Air = 1) | |
Record name | SARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5170 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |
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Vapor Pressure |
2.9 mmHg at 77 °F (EPA, 1998), 2.86 [mmHg], 2.86 mm Hg at 25 °C | |
Record name | SARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5170 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sarin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1452 | |
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Record name | SARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The principal mechanism of acute toxicity of sarin and cyclosarin, as of other OP compounds, is inhibition of AChE. AChE is responsible for the hydrolysis of acetylcholine (ACh) at the synapse, and inhibition of AChE leads to a rise in ACh and overstimulation at cholinergic synapses. At those synapses, the ACh binds and activates muscarinic and nicotinic receptors, the two major subtypes of ACh receptors. Sarin inhibits AChE by phosphorylating a serine hydroxyl on the ester portion of the active site of the enzyme. The phosphorylated enzyme is hydrolyzed very slowly, with a half-life of reactivation of hours to days. The phosphorylated enzyme can undergo a second process, called aging, by loss of an alkyl group (dealkylation). Aging occurs within about 5 hr of sarin exposure. After aging has occurred, the phosphorylated enzyme is resistant to cleavage or hydrolysis and can be considered irreversibly inhibited. Recovery of AChE function occurs only with synthesis of new enzyme. Most of the effects of sarin, including the acute cholinergic syndrome, are thought to be mediated by the excess ACh at the synapse., A number of organophosphorus ... esters, ... the chemical warfare agents sarin, soman, and tabun and a few other compounds ... have the ability to bind tenaciously to the active site of AChE and neuropathic target esterase to produce an irreversibly inhibited enzyme by a mechanism known as "aging." The aging process is dependent on the size and configuration of the alkyl (R) substituent, the potency of the ester increasing in the order diethyl, dipropyl, and dibutyl for such analogs. ... The aging process is generally accepted as being due to the dealkylation of the intermediate dialkylphosphorylated enzymes by one of two possible mechanisms ... . The first involves the hydrolysis of a P-O bond following a nucleophile (base) attack on the phosphorus atom. The second mechanism involves the hydrolysis of an O-C bond by an acid catalysis, resulting in the formation of carbonium ion as the leaving group ... . The aging process is believed to fix an extra charge to the protein causing some perturbation to the active site, thereby preventing dephosphorylation., Certain organophosphate (OP) cholinesterase inhibitors (ChEIs) are also known to bind to the muscarinic acetylcholine receptor (mAChR). The functional consequences of such binding were investigated here using ... VX, echothiophate, sarin, and soman. VX (charged at physiological pH) and echothiophate (formally charged) inhibited a specific signal transduction pathway in CHO cells expressing either the M(1) or M(3) mAChR. Hence, they blocked carbamylcholine (CCh)-induced cyclic adenosine monophosphate (cAMP) synthesis (muM) and had almost no effect on CCh-induced phosphoinositide (PI) hydrolysis. These substances were inactive on forskolin-induced cAMP inhibition signaling in CHO cells expressing M(2) mAChR. In binding studies, using [(3)H]-N-methyl scopolamine ([(3)H]NMS) as the competitor ligand, the ChEIs, VX and echothiophate exhibited binding to rat cortical mAChR with K(i) values in the muM range. The non-charged compounds, sarin and soman, were inert in modulating both cAMP metabolism and PI hydrolysis in CHO cells expressing M(1), M(2), and M(3) mAChRs, and no binding was observed in presence of [(3)H]NMS. ..., Although the acute toxicity of organophosphorus nerve agents is known to result from acetylcholinesterase inhibition, the molecular mechanisms involved in the development of neuropathology following nerve agent-induced seizure are not well understood. To help determine these pathways, /investigators/ previously used microarray analysis to identify gene expression changes in the rat piriform cortex, a region of the rat brain sensitive to nerve agent exposure, over a 24-hr time period following sarin-induced seizure. /The authors/ found significant differences in gene expression profiles and identified secondary responses that potentially lead to brain injury and cell death. To advance /the/ understanding of the molecular mechanisms involved in sarin-induced toxicity, /the authors/ analyzed gene expression changes in four other areas of the rat brain known to be affected by nerve agent-induced seizure (amygdala, hippocampus, septum, and thalamus). /Investigators/ compared the transcriptional response of these four brain regions to sarin-induced seizure with the response previously characterized in the piriform cortex. In this study, rats were challenged with 1.0 x LD50 sarin and subsequently treated with atropine sulfate, 2-pyridine aldoxime methylchloride, and diazepam. The four brain regions were collected at 0.25, 1, 3, 6, and 24 hr after seizure onset, and total RNA was processed for microarray analysis. Principal component analysis identified brain region and time following seizure onset as major sources of variability within the dataset. Analysis of variance identified genes significantly changed following sarin-induced seizure, and gene ontology analysis identified biological pathways, functions, and networks of genes significantly affected by sarin-induced seizure over the 24-hr time course. Many of the molecular functions and pathways identified as being most significant across all of the brain regions were indicative of an inflammatory response. There were also a number of molecular responses that were unique for each brain region, with the thalamus having the most distinct response to nerve agent-induced seizure. Identifying the molecular mechanisms involved in sarin-induced neurotoxicity in these sensitive brain regions will facilitate the development of novel therapeutics that can potentially provide broad-spectrum protection in five areas of the central nervous system known to be damaged by nerve agent-induced seizure., For more Mechanism of Action (Complete) data for SARIN (6 total), please visit the HSDB record page. | |
Record name | SARIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Colorless transparent liquid | |
CAS No. |
107-44-8 | |
Record name | SARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5170 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sarin | |
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Record name | Sarin | |
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Record name | Sarin | |
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Record name | SARIN | |
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Record name | SARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-71 °F (EPA, 1998), -57 °C | |
Record name | SARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5170 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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